molecular formula C13H16N2O5 B15099759 2-Methoxyethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methoxyethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15099759
M. Wt: 280.28 g/mol
InChI Key: CHKOFEIEKKWCRJ-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI) is a complex organic compound with a unique structure that includes a pyrimidine ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI) typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and furanyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the pyrimidine or furan rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,butylester(9CI)
  • 5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methylpropylester(9CI)
  • 5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,ethylester(9CI)

Uniqueness

The uniqueness of 5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI) lies in its specific combination of functional groups and rings, which confer distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

2-methoxyethyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C13H16N2O5/c1-8-10(12(16)20-7-6-18-2)11(15-13(17)14-8)9-4-3-5-19-9/h3-5,11H,6-7H2,1-2H3,(H2,14,15,17)

InChI Key

CHKOFEIEKKWCRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CO2)C(=O)OCCOC

solubility

>42 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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